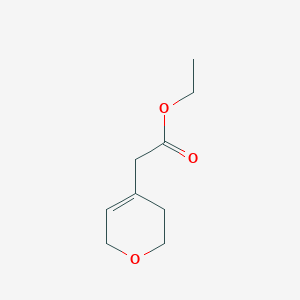

ethyl 3,6-dihydro-2H-pyran-4-ylacetate

描述

属性

分子式 |

C9H14O3 |

|---|---|

分子量 |

170.21 g/mol |

IUPAC 名称 |

ethyl 2-(3,6-dihydro-2H-pyran-4-yl)acetate |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h3H,2,4-7H2,1H3 |

InChI 键 |

JGQJGDWUASZIAU-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CC1=CCOCC1 |

产品来源 |

United States |

相似化合物的比较

Ethyl 2-(Piperidin-4-yl)acetate

Molecular Formula: C₉H₁₇NO₂ Key Properties:

- LogP : 0.85 (less lipophilic than the target compound)

- Hydrogen Bond Acceptors : 3

- Bioavailability Score : 0.55 (indicative of moderate absorption)

- Synthesis: Prepared via coupling reactions using cesium carbonate and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in polar solvents .

Comparison :

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Molecular Formula : C₁₂H₁₆N₂O₃S₂

Key Properties :

Comparison :

Ethyl Palmitate (for Functional Comparison)

Molecular Formula : C₁₈H₃₆O₂

Key Properties :

Comparison :

- Ethyl palmitate’s long alkyl chain results in significantly lower polarity and vapor pressure compared to ethyl 3,6-dihydro-2H-pyran-4-ylacetate.

- Unlike the target compound, ethyl palmitate lacks heterocyclic moieties, limiting its utility in drug design but enhancing stability in environmental applications .

Data Tables

Table 1: Physical and Chemical Properties

Key Research Findings

常见问题

Q. What are the common synthetic routes for ethyl 3,6-dihydro-2H-pyran-4-ylacetate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification or condensation reactions. A methodologically robust approach involves the use of ionic liquids as dual solvent-catalysts, as demonstrated in the synthesis of structurally similar ethyl-2-amino-4-argio-3-cyano-6-methyl-3,4-dihydro-2H-pyran-5-carboxylate . Key parameters include solvent choice (e.g., water or ethanol), temperature (60–80°C), and catalyst loading (5–10 mol%). For example, substituting malononitrile with ethyl acetoacetate in a three-component reaction with aldehydes can yield pyran derivatives with >75% efficiency under optimized conditions . Purity is often validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 1.2–1.4 ppm for ethyl ester protons) .

Q. How can X-ray crystallography and spectroscopic methods resolve the molecular conformation of this compound?

X-ray diffraction (XRD) is critical for confirming bond angles and spatial arrangement. For example, analogous compounds like ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate show bond angles such as C14—O2—C15 = 117.40° and N1—C1—N3 = 126.24°, which align with tetrahedral geometry at oxygen and nitrogen centers . Spectroscopic characterization includes:

- ¹H NMR : Ethyl group protons appear as a triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm).

- ¹³C NMR : The ester carbonyl resonates at δ ~170 ppm, while the pyran ring carbons appear between δ 60–100 ppm . Discrepancies in data (e.g., unexpected splitting in NMR) may indicate rotameric equilibria or impurities, necessitating iterative recrystallization .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize the synthesis and reactivity of this compound?

Institutions like ICReDD employ quantum chemical reaction path searches to predict transition states and intermediates. For instance, density functional theory (DFT) at the B3LYP/6-31G* level can model the esterification mechanism, identifying energy barriers for nucleophilic acyl substitution . Computational screening of solvents (via COSMO-RS) and catalysts (e.g., Brønsted acids) reduces experimental trial-and-error, narrowing optimal conditions to <10 permutations . Validation involves comparing computed IR spectra (e.g., C=O stretch at ~1740 cm⁻¹) with experimental FT-IR data .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

Discrepancies often arise from subtle experimental variables. For example:

- Catalyst source : Patent-derived methods (e.g., EP 4 374 877 A2) may use proprietary catalysts, while academic protocols rely on commercial reagents .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) can affect purity and yield . A factorial design approach (e.g., 2³ factorial experiments) systematically tests variables like temperature, solvent polarity, and catalyst loading to identify dominant factors . Contradictory NMR data may require advanced techniques like 2D-COSY or NOESY to resolve stereochemical ambiguities .

Q. What strategies improve the scalability of this compound synthesis while maintaining stereochemical integrity?

Scalability challenges include exothermicity control and byproduct management. Continuous-flow reactors mitigate thermal gradients, as demonstrated in the synthesis of tetrahydro-2H-pyran derivatives, achieving 85% yield at 100 g scale . Stereochemical preservation requires inert atmospheres (N₂/Ar) and low-temperature quenching (−20°C) to prevent racemization . Process analytical technology (PAT), such as in-line FT-IR, monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。